

# Spectroscopic Characterization of 3-Isopropylbenzene-1,2-diamine: A Predictive Technical Guide

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## Compound of Interest

Compound Name: *3-Isopropylbenzene-1,2-diamine*

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## Abstract

This technical guide provides a predictive overview of the spectroscopic data for **3-Isopropylbenzene-1,2-diamine** (CAS No. 112121-85-4; Molecular Formula: C<sub>9</sub>H<sub>14</sub>N<sub>2</sub>). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. This guide is intended to assist researchers in the identification and characterization of **3-Isopropylbenzene-1,2-diamine** and related molecules.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Isopropylbenzene-1,2-diamine**. These predictions are derived from established principles of spectroscopy and typical values for similar chemical structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the isopropyl group.

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic CH	6.5 - 7.5	Multiplet	3H
Amine NH <sub>2</sub>	3.0 - 5.0	Broad Singlet	4H
Isopropyl CH	2.8 - 3.5	Septet	1H
Isopropyl CH <sub>3</sub>	1.1 - 1.3	Doublet	6H

Note: The chemical shift of the amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be subject to exchange with D<sub>2</sub>O.

### 1.1.2. <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the aromatic carbons and the carbons of the isopropyl substituent. The electron-donating amino groups will influence the chemical shifts of the aromatic carbons.[1][2]

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)
Aromatic C-NH <sub>2</sub>	140 - 150
Aromatic C-isopropyl	135 - 145
Aromatic CH	110 - 130
Isopropyl CH	25 - 35
Isopropyl CH <sub>3</sub>	20 - 25

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and isopropyl groups, and C=C stretches of the aromatic ring.[3][4]

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Description
N-H (Amine)	3300 - 3500	Medium	Two bands for symmetric and asymmetric stretching of the primary amine. [3]
C-H (Aromatic)	3000 - 3100	Medium to Weak	Aromatic C-H stretching.[5]
C-H (Aliphatic)	2850 - 2970	Medium to Strong	C-H stretching of the isopropyl group.
C=C (Aromatic)	1450 - 1600	Medium to Strong	Aromatic ring skeletal vibrations.[5]
C-N (Aromatic Amine)	1250 - 1350	Medium to Strong	C-N stretching.[3]
N-H (Amine)	1580 - 1650	Medium	N-H bending (scissoring).[3]

## Mass Spectrometry (MS)

The mass spectrum of **3-Isopropylbenzene-1,2-diamine** is expected to show a molecular ion peak corresponding to its molecular weight (150.22 g/mol). The fragmentation pattern will likely be influenced by the presence of the amine and isopropyl groups.

m/z	Predicted Fragment	Description
150	$[M]^+$	Molecular ion
135	$[M - \text{CH}_3]^+$	Loss of a methyl group from the isopropyl moiety.
133	$[M - \text{NH}_3]^+$	Loss of ammonia. <sup>[6]</sup>
118	$[M - \text{CH}_3 - \text{NH}_3]^+$	Subsequent loss of ammonia after methyl group loss.
106	$[M - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl group.

Note: The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio, in accordance with the nitrogen rule.<sup>[7]</sup>

## Experimental Protocols

While specific experimental details for **3-Isopropylbenzene-1,2-diamine** are not readily available, the following are generalized protocols for acquiring the spectroscopic data discussed.

### NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences.

### IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ), as a KBr pellet, or as a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ).

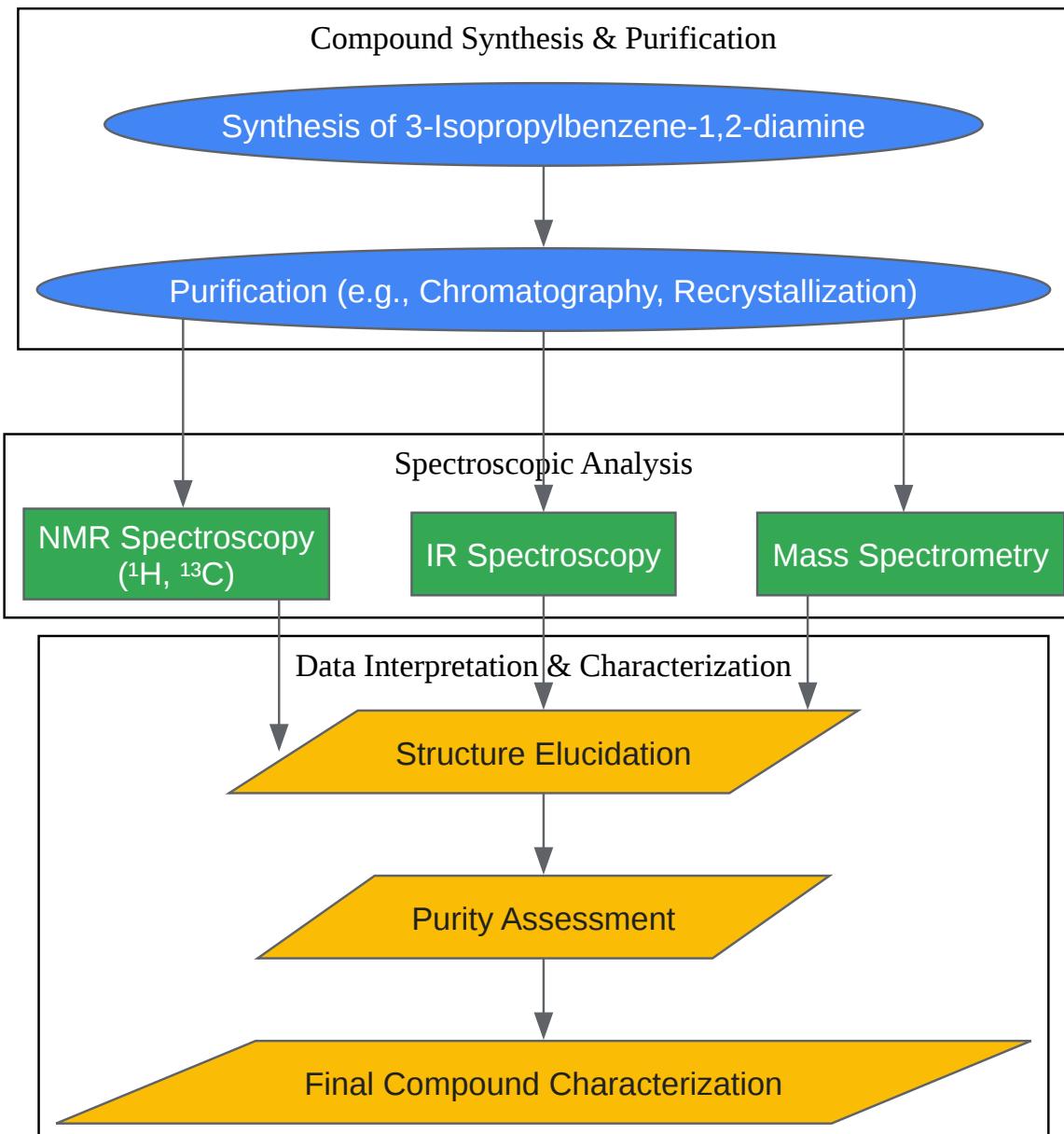
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions. Electrospray Ionization (ESI) may also be used, which would likely show a prominent  $[\text{M}+\text{H}]^+$  peak at  $\text{m/z}$  151.<sup>[6]</sup>
- Data Acquisition: Acquire the mass spectrum over a suitable  $\text{m/z}$  range (e.g., 50-300).

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Isopropylbenzene-1,2-diamine**.

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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